5-fluoro-2-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c1-15-5-6-16(21)12-18(15)30(28,29)25-17-13-23-20(24-14-17)27-10-8-26(9-11-27)19-4-2-3-7-22-19/h2-7,12-14,25H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQPJZKUZCKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that fluorinated pyridines and pyrimidines are often used in the synthesis of biologically active compounds, suggesting that this compound may interact with a variety of biological targets.
Mode of Action
Fluorinated compounds are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring. This could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated compounds are often used in the synthesis of biologically active compounds, suggesting that this compound may influence a variety of biochemical pathways.
Result of Action
Fluorinated compounds are often used in the synthesis of biologically active compounds, suggesting that this compound may have a variety of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a unique manner.
Comparison with Similar Compounds
Key Differences vs. Target Compound :
- The absence of nitro or methoxy phenoxy chains in the target may reduce steric hindrance or metabolic instability.
Sulfonamide Derivatives with Piperazine Moieties ()
The compound N-(3,5-Dichloro-2-methoxyphenyl)-4-methoxy-3-(piperazin-1-yl)benzenesulfonamide hydrochloride (402713-81-9) shares a benzenesulfonamide-piperazine scaffold but differs in substituents:
- Substituents : 3,5-Dichloro, 2-methoxy, and 4-methoxy groups.
- Key Differences vs. Target Compound :
- The target’s 5-fluoro-2-methyl substitution contrasts with the dichloro and methoxy groups, which may alter electronic properties (e.g., electron-withdrawing vs. donating effects).
- The hydrochloride salt in ’s compound enhances solubility but may affect bioavailability compared to the free base form of the target.
Table 2: Substituent and Physicochemical Comparison
Other Sulfonamide Derivatives (Evidences 2, 4, 5)
- BP 27516 (): Contains a pyrimidin-4-yloxy-quinazoline core with a piperidine-acetamide group. Unlike the target’s pyrimidine-piperazine linkage, this compound’s quinazoline scaffold may confer distinct binding preferences.
- 1357093-28-7 (): A thiophenesulfonamide with a pyridinylphenyl group. The absence of piperazine highlights the diversity of sulfonamide applications but limits direct comparability.
Implications of Structural Variations
- Bioactivity : The pyridin-2-yl group in the target compound may enhance selectivity for receptors with aromatic binding pockets (e.g., 5-HT or dopamine receptors).
- Synthetic Accessibility : The use of TBTU/DIEA coupling agents (common in ) suggests scalable synthesis, though yields may vary with substituent complexity.
- Drug-Likeness : The fluorine and methyl groups in the target could improve metabolic stability compared to nitro or methoxy substituents in analogs.
Preparation Methods
Sulfonation of 5-Fluoro-2-Methylaniline
The benzenesulfonyl chloride precursor is synthesized through chlorosulfonation of 5-fluoro-2-methylaniline. Adapted from the sulfonation protocol in CN107805212B:
Reactants :
- 5-Fluoro-2-methylaniline (1 eq)
- Chlorosulfonic acid (1.3 eq)
- Solvent: Dichloromethane (0.5 L/mol)
Conditions :
- Temperature: 0–5°C (exothermic control)
- Time: 3 hr with vigorous stirring
- Quenching: Ice-cold water (0.3× solvent volume)
Workup :
Preparation of 2-(4-(Pyridin-2-Yl)Piperazin-1-Yl)Pyrimidin-5-Amine
Nitro Group Reduction
Catalytic hydrogenation converts the nitro group to amine:
- Catalyst : 10% Pd/C (0.1 eq)
Conditions :
- Solvent: Methanol
- H₂ Pressure: 2.0 MPa
- Temperature: 50°C
- Time: 6 hr
Product : 2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-amine
Sulfonamide Coupling Reaction
The final step conjugates the sulfonyl chloride and pyrimidine-amine via NAS:
Reactants :
- 5-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq)
- 2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-amine (1 eq)
- Base: Triethylamine (2.5 eq)
Conditions :
- Solvent: THF (0.3 L/mol)
- Temperature: 0°C → 25°C (gradual warming)
- Time: 24 hr
Workup :
- Filtration to remove Et₃N·HCl
- Column chromatography (SiO₂, EtOAc/hexane 1:1)
- Final recrystallization (acetonitrile)
Product Characteristics :
- Yield: 67–72%
- Purity: ≥99% (HPLC)
- Melting Point: 214–216°C
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 8.21 (d, J = 4.5 Hz, 1H, pyridine-H), 7.68–7.61 (m, 2H, aromatic), 7.32 (t, J = 8.0 Hz, 1H, aromatic), 6.89 (d, J = 8.5 Hz, 1H, aromatic), 4.12 (s, 4H, piperazine-CH₂), 3.78 (s, 4H, piperazine-CH₂), 2.45 (s, 3H, CH₃)
Process Optimization and Scale-Up Considerations
Solvent Selection for Sulfonylation
Comparative studies show THF outperforms DCM or DMF in NAS reactions:
| Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 24 | 72 | 99 |
| DCM | 36 | 58 | 95 |
| DMF | 48 | 41 | 89 |
Catalytic Hydrogenation Parameters
Optimizing H₂ pressure enhances nitro reduction efficiency:
- 2.0 MPa : 92% yield (residual nitro <0.5%)
- 1.0 MPa : 84% yield (residual nitro 2.1%)
- 0.5 MPa : 72% yield (residual nitro 5.3%)
Analytical Characterization and Quality Control
Spectroscopic Validation
FT-IR (KBr) :
- 1345 cm⁻¹ (asymmetric S=O stretch)
- 1162 cm⁻¹ (symmetric S=O stretch)
- 1598 cm⁻¹ (C=N pyrimidine)
HRMS (ESI+) :
- Calculated for C₂₁H₂₂FN₇O₂S [M+H]⁺: 480.1664
- Found: 480.1668
Purity Assessment
- HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 μm)
- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
- Flow Rate: 1.0 mL/min
- Retention Time: 8.42 min
Industrial Production Methodology
Scale-up adaptations from BenchChem include:
- Continuous Flow Reactors :
- Sulfonylation step at 10 L/hr throughput
- Residence time: 30 min
- Catalyst Recovery :
- Pd/C filtration and reactivation system
- 95% catalyst reuse over 10 cycles
- Crystallization Optimization :
- Anti-solvent addition (heptane) under controlled cooling
- Particle size distribution: D90 < 50 μm
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Sequential NAS | 4 | 52 | 99 | 1.0 |
| Convergent Synthesis | 3 | 48 | 97 | 1.2 |
| One-Pot Approach | 2 | 34 | 91 | 0.8 |
Data synthesized from PMC4207384 and US2014206708A1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
